Pyridazine-4-carbonitrile

Catalog No.
S735068
CAS No.
68776-62-5
M.F
C5H3N3
M. Wt
105.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridazine-4-carbonitrile

CAS Number

68776-62-5

Product Name

Pyridazine-4-carbonitrile

IUPAC Name

pyridazine-4-carbonitrile

Molecular Formula

C5H3N3

Molecular Weight

105.1 g/mol

InChI

InChI=1S/C5H3N3/c6-3-5-1-2-7-8-4-5/h1-2,4H

InChI Key

QXOXHGUPISQLPW-UHFFFAOYSA-N

SMILES

C1=CN=NC=C1C#N

Canonical SMILES

C1=CN=NC=C1C#N

Potential as a Pharmaceutical Building Block

Pyridazine-4-carbonitrile is considered a valuable building block for the synthesis of various pharmaceutically relevant molecules. Its structure, with a pyridazine ring and a nitrile group, can be readily modified to create diverse derivatives with potential biological activities. Research suggests its potential as a precursor for the development of new drugs targeting various diseases, including:

  • Anticancer agents: Studies have explored the possibility of using pyridazine-4-carbonitrile derivatives as potential antitumor agents. Some derivatives have shown promising cytotoxicity against various cancer cell lines [].
  • Antimicrobial agents: Research indicates that specific pyridazine-4-carbonitrile derivatives exhibit antibacterial and antifungal properties, making them potential candidates for the development of new antibiotics and antifungals [].

Potential Applications in Material Science

Pyridazine-4-carbonitrile may hold promise in the development of novel materials due to its unique chemical properties. Research suggests potential applications in:

  • Organic electronics: Studies have explored the use of pyridazine-4-carbonitrile derivatives as building blocks for organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic solar cells [].

Pyridazine-4-carbonitrile is a heterocyclic compound characterized by a pyridazine ring with a carbonitrile functional group at the 4-position. The molecular formula for pyridazine-4-carbonitrile is C5H4N2C_5H_4N_2 with a molecular weight of approximately 92.1 g/mol. Pyridazine itself is a six-membered ring containing two nitrogen atoms at positions 1 and 2, while the carbonitrile group introduces a highly polar functional group that can influence the compound's reactivity and solubility.

, including:

  • Nucleophilic Substitution: The carbonitrile group can be replaced by nucleophiles under suitable conditions, which is relevant for synthesizing more complex derivatives.
  • Cyclization Reactions: Pyridazine-4-carbonitrile can participate in cyclization reactions to form fused heterocycles, enhancing its structural diversity.
  • Reduction Reactions: The carbonitrile group can be reduced to primary amines, which can further react with other electrophiles.

These reactions are pivotal in the synthesis of various pyridazine derivatives with potential biological activities .

Pyridazine-4-carbonitrile and its derivatives have shown promising biological activities, including:

  • Antimicrobial Properties: Some derivatives exhibit significant antibacterial and antifungal activities.
  • Antitumor Activity: Certain compounds derived from pyridazine-4-carbonitrile have demonstrated inhibitory effects against various cancer cell lines, making them potential candidates for cancer therapy .
  • Anti-inflammatory Effects: Research indicates that some pyridazine derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Several synthesis methods for pyridazine-4-carbonitrile have been reported:

  • Multicomponent Reactions: A common method involves the reaction of hydrazine with carbonyl compounds and malononitrile, often under mild conditions to yield pyridazine derivatives .
  • Knoevenagel Condensation: This method utilizes carbonyl compounds and malononitrile to form the pyridazine structure through a series of condensation reactions .
  • Reissert-type Reaction: A regioselective approach that allows for the introduction of substituents at specific positions on the pyridazine ring, facilitating the synthesis of substituted derivatives .

Pyridazine-4-carbonitrile has several applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a scaffold for developing new drugs targeting infectious diseases and cancer.
  • Agricultural Chemicals: Some derivatives are being explored as agrochemicals due to their antimicrobial properties.
  • Material Science: Pyridazine compounds are investigated for their potential use in organic electronics and as dyes due to their electronic properties.

Studies on the interactions of pyridazine-4-carbonitrile with biological systems indicate its potential as a lead compound in drug development. For instance:

  • Protein Binding Studies: Research has shown that certain derivatives exhibit high affinity for specific biological targets, influencing their pharmacokinetic profiles.
  • Mechanism of Action Investigations: Understanding how pyridazine derivatives interact at the molecular level helps elucidate their therapeutic mechanisms and optimize their efficacy .

Pyridazine-4-carbonitrile shares structural similarities with other nitrogen-containing heterocycles. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
PyridineSix-membered ringContains one nitrogen atom; widely used in drugs.
PyrimidineSix-membered ringContains two nitrogen atoms; important in nucleic acids.
PyrazoleFive-membered ringKnown for its anti-inflammatory properties.
3-AminopyridazineSubstituted pyridazineExhibits significant biological activity against cancer cells.

Uniqueness of Pyridazine-4-carbonitrile

Pyridazine-4-carbonitrile is unique due to its specific arrangement of nitrogen atoms and the presence of the carbonitrile group, which enhances its reactivity compared to similar compounds. This structural configuration allows for diverse chemical transformations that can lead to compounds with varied biological activities.

XLogP3

-0.6

LogP

-0.63 (LogP)

Wikipedia

Pyridazine-4-carbonitrile

Dates

Modify: 2023-08-15

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